![molecular formula C13H19N3O3 B14268266 {1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine CAS No. 185385-33-5](/img/structure/B14268266.png)
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine is an organic compound characterized by the presence of a nitro group, a pentyloxy group, and a hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine typically involves the reaction of 3-nitro-4-(pentyloxy)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, reduced hydrazones, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of {1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitro-phenyl)-N’-(1-pyridin-3-yl-ethylidene)-hydrazine
- N-(4-Nitro-phenyl)-N’-(2-pyridin-2-yl-cyclohexylidene)-hydrazine
- N-(4-Nitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine
Uniqueness
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
185385-33-5 |
|---|---|
Fórmula molecular |
C13H19N3O3 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-(3-nitro-4-pentoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C13H19N3O3/c1-3-4-5-8-19-13-7-6-11(10(2)15-14)9-12(13)16(17)18/h6-7,9H,3-5,8,14H2,1-2H3 |
Clave InChI |
YSXJZFRDYDUMHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C(=NN)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


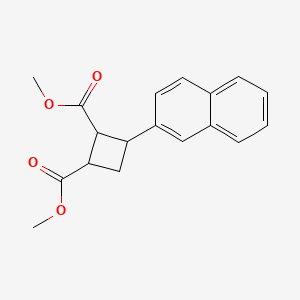
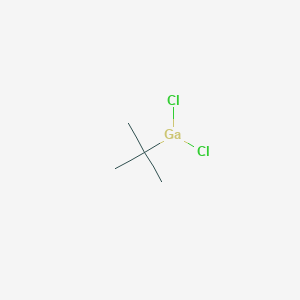
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

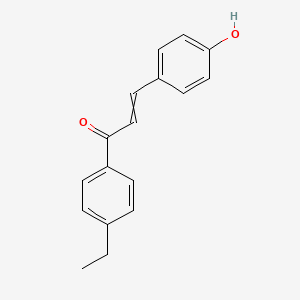
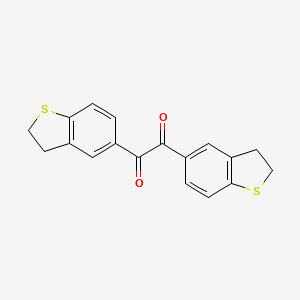
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
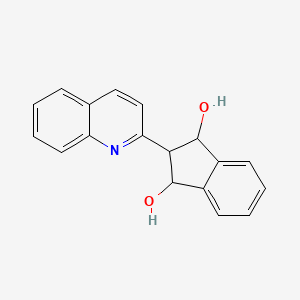
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

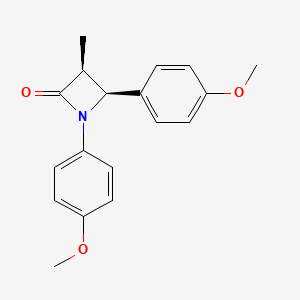
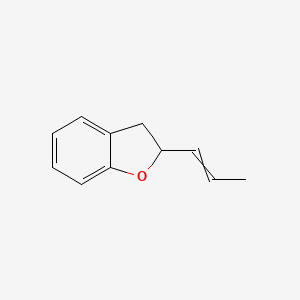
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
